molecular formula C18H21N3O2S2 B2882050 N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851409-69-3

N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2882050
CAS RN: 851409-69-3
M. Wt: 375.51
InChI Key: HUXHYLSUQLQVBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. A detailed analysis would require a 3D structure or a crystallographic study .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the amide and sulfanyl groups could potentially be involved in various chemical reactions .

Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

A significant application of derivatives related to the mentioned compound involves their potential as dual inhibitors of TS and DHFR. These enzymes are critical for DNA synthesis and cell proliferation, making them targets for antitumor agents. Compounds such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have demonstrated potent dual inhibitory activities against human TS and DHFR, offering a promising approach for cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008). These studies highlight the potential of such compounds in inhibiting tumor growth and proliferation by targeting key enzymes in the folate pathway.

Structural Analysis

The structural analysis of these compounds provides insights into their mode of action. Crystal structures of derivatives like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate reveal a folded conformation that is crucial for their biological activity. Such structural details are essential for understanding the interaction of these compounds with their target enzymes and for the design of more effective antitumor agents (Subasri et al., 2016).

Synthesis and Design

The synthesis and design of these compounds involve complex chemical processes aimed at enhancing their efficacy and selectivity. Research has focused on designing both classical and nonclassical analogues with modifications to improve their activity against DHFR and TS. For instance, the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates have shown excellent inhibitory activity against human DHFR and antitumor properties (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007). These efforts contribute to the development of novel antitumor agents with potential for clinical application.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thienopyrimidine derivatives have been studied for their antimicrobial and anticancer potential .

properties

IUPAC Name

N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-3-21-17(23)16-14(9-12(2)25-16)20-18(21)24-11-15(22)19-10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXHYLSUQLQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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